molecular formula C34H30F6N4S2 B14644954 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine CAS No. 52663-88-4

10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine

Cat. No.: B14644954
CAS No.: 52663-88-4
M. Wt: 672.8 g/mol
InChI Key: PLSRCUCTESTAPG-UHFFFAOYSA-N
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Description

10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is a complex organic compound belonging to the phenothiazine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is commonly used in the treatment of schizophrenia and other mental health disorders due to its ability to modulate neurotransmitter activity in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine involves multiple steps, starting from the basic phenothiazine structure. The process typically includes:

    Nitration: Introduction of nitro groups to the phenothiazine ring.

    Reduction: Conversion of nitro groups to amino groups.

    Alkylation: Attachment of the 3-(4-Methylpiperazin-1-yl)propyl group.

    Trifluoromethylation: Introduction of trifluoromethyl groups at specific positions on the phenothiazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Using large reactors to handle the initial nitration and reduction steps.

    Continuous Flow Alkylation: Employing continuous flow reactors for the alkylation step to ensure consistent product quality.

    Purification: Utilizing crystallization and chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: Halogenation and nitration can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and neurotransmitter activity.

    Medicine: Primarily used as an antipsychotic drug for treating schizophrenia and other mental health disorders.

    Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The compound exerts its effects by modulating neurotransmitter activity in the brain. It primarily targets dopamine receptors, particularly the D2 receptor, to reduce the symptoms of schizophrenia. The compound also affects serotonin receptors, contributing to its overall antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Fluphenazine: Similar in structure and used for similar therapeutic purposes.

    Thioridazine: Another phenothiazine with antipsychotic properties.

Uniqueness

10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine is unique due to its trifluoromethyl groups, which enhance its pharmacological activity and metabolic stability compared to other phenothiazine derivatives .

Properties

CAS No.

52663-88-4

Molecular Formula

C34H30F6N4S2

Molecular Weight

672.8 g/mol

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine

InChI

InChI=1S/C34H30F6N4S2/c1-41-15-17-42(18-16-41)13-6-14-43-24-7-2-4-9-29(24)46-32-21-26(23(20-27(32)43)34(38,39)40)44-25-8-3-5-10-30(25)45-31-12-11-22(19-28(31)44)33(35,36)37/h2-5,7-12,19-21H,6,13-18H2,1H3

InChI Key

PLSRCUCTESTAPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C(=C4)N5C6=CC=CC=C6SC7=C5C=C(C=C7)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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